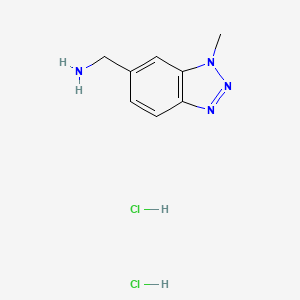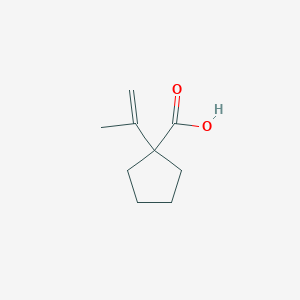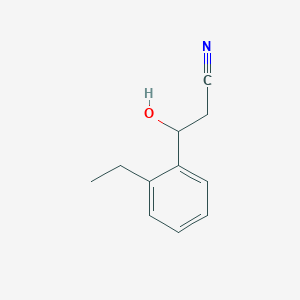
3-(2-Ethylphenyl)-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylphenyl)-3-hydroxypropanenitrile is an organic compound that belongs to the class of nitriles It features a hydroxy group and an ethyl-substituted phenyl ring attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters.
化学反応の分析
Types of Reactions
3-(2-Ethylphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, room temperature
Reduction: Lithium aluminum hydride in ether, reflux
Substitution: Nitration with nitric acid and sulfuric acid, room temperature
Major Products Formed
Oxidation: 3-(2-Ethylphenyl)-3-oxopropanenitrile
Reduction: 3-(2-Ethylphenyl)-3-aminopropane
Substitution: 3-(2-Nitrophenyl)-3-hydroxypropanenitrile
科学的研究の応用
3-(2-Ethylphenyl)-3-hydroxypropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2-Methylphenyl)-3-hydroxypropanenitrile
- 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(2-Fluorophenyl)-3-hydroxypropanenitrile
Uniqueness
3-(2-Ethylphenyl)-3-hydroxypropanenitrile is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a compound of interest for further research and development.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-(2-ethylphenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-2-9-5-3-4-6-10(9)11(13)7-8-12/h3-6,11,13H,2,7H2,1H3 |
InChIキー |
BCMMRZCQXSNBDX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


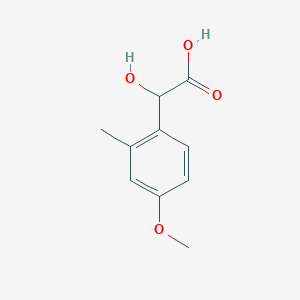
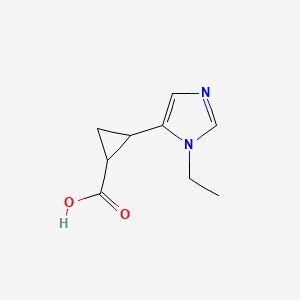


![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)
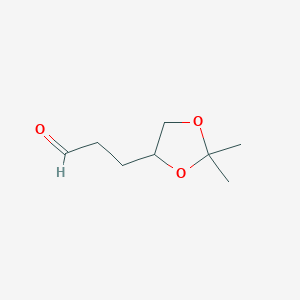


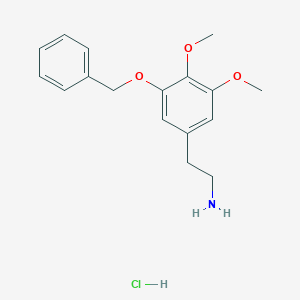
![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
